molecular formula C12H12ClIN2O2S B3141711 4-amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride CAS No. 483966-69-4

4-amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride

Cat. No. B3141711
CAS RN: 483966-69-4
M. Wt: 410.66 g/mol
InChI Key: USVLTTDXRCXGPR-UHFFFAOYSA-N
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Description

4-Amino-N-(4-iodophenyl)benzenesulfonamide hydrochloride is an organic chemical compound . It is a derivative of benzenesulfonamide and has the molecular formula C12H11IN2O2S .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 4-amino-N-(4-iodophenyl)benzenesulfonamide, has been studied . The process involves the intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives .


Molecular Structure Analysis

The molecular weight of 4-amino-N-(4-iodophenyl)benzenesulfonamide is 374.2 . The molecular structure consists of a benzenesulfonamide moiety with an amine group attached to the benzene ring .

Scientific Research Applications

  • Structural Analysis and Tautomerism Studies : The crystal and molecular structures of related compounds like 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride have been analyzed, which aids in understanding their tautomerism and molecular interactions. Such studies are crucial for developing new pharmaceuticals and understanding their behavior in different environments (Kovalchukova et al., 2013).

  • Inhibitory Potential in Carbonic Anhydrase : Derivatives of benzenesulfonamides have shown significant inhibitory activity towards various isozymes of carbonic anhydrase, a crucial enzyme in many physiological processes. This has implications for treating conditions like glaucoma and possibly certain types of cancer (Casini et al., 2002).

  • Synthesis and Characterization of Derivatives : Various derivatives of 4-amino benzenesulfonamide have been synthesized and characterized, contributing to the development of new compounds with potential applications in medicine and industry (Naganagowda & Petsom, 2011).

  • Photochemical and Photophysical Properties : Research into benzenesulfonamide derivatives has led to insights into their photochemical and photophysical properties. These properties are critical for applications in photodynamic therapy, particularly in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

  • Pharmacological Applications and Enzyme Inhibition : Studies have shown the effectiveness of certain benzenesulfonamide derivatives as inhibitors for enzymes like kynurenine 3-hydroxylase. This has implications for understanding and potentially treating neurological disorders and injuries (Röver et al., 1997).

  • Antimicrobial Activity and Drug Development : Some benzenesulfonamide derivatives exhibit antimicrobial activity, which is crucial for the development of new antibiotics and treatments for infectious diseases (Demircioğlu et al., 2018).

  • Corrosion Inhibition : Research has also been conducted on the use of certain benzenesulfonamide derivatives as corrosion inhibitors. This has applications in industrial processes and materials preservation (Al-amiery et al., 2020).

Mechanism of Action

The mechanism of action of benzenesulfonamide derivatives, including 4-amino-N-(4-iodophenyl)benzenesulfonamide, involves the inhibition of carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .

properties

IUPAC Name

4-amino-N-(4-iodophenyl)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O2S.ClH/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12;/h1-8,15H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVLTTDXRCXGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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